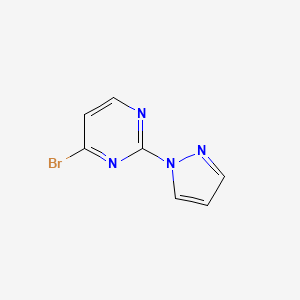

4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-溴-2-(1H-吡唑-1-基)嘧啶是一种杂环化合物,其特征在于嘧啶核心上同时连接着溴原子和吡唑环。

准备方法

合成路线和反应条件

4-溴-2-(1H-吡唑-1-基)嘧啶的合成通常涉及在碱性条件下,4-溴吡唑与2-氯嘧啶反应。 该反应通常在极性非质子溶剂(如二甲基甲酰胺 (DMF))中,在高温条件下,在碳酸钾等碱的存在下进行 .

工业生产方法

虽然关于 4-溴-2-(1H-吡唑-1-基)嘧啶的具体工业生产方法鲜有文献记载,但一般方法是将实验室合成方法进行放大。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施高效的纯化技术,例如重结晶或色谱法。

化学反应分析

反应类型

4-溴-2-(1H-吡唑-1-基)嘧啶可以发生多种化学反应,包括:

取代反应: 在适当条件下,溴原子可以被其他亲核试剂(如胺或硫醇)取代.

氧化和还原: 吡唑环可以参与氧化和还原反应,尽管涉及该化合物的具体例子有限.

常用试剂和条件

氧化和还原: 过氧化氢或硼氢化钠等试剂可分别用于氧化和还原反应.

主要产物

取代反应: 产物包括各种取代的嘧啶,具体取决于所用亲核试剂.

氧化和还原: 产物可以包括吡唑环的氧化或还原形式.

科学研究应用

4-溴-2-(1H-吡唑-1-基)嘧啶在科学研究中有多种应用:

作用机制

4-溴-2-(1H-吡唑-1-基)嘧啶的作用机制取决于其具体的应用。在药物化学中,它可能与各种分子靶标(包括酶和受体)相互作用,以发挥其作用。 所涉及的确切途径可能有所不同,但通常包括抑制或激活特定的生物过程 .

相似化合物的比较

类似化合物

4-溴吡唑: 具有溴吡唑部分,但缺少嘧啶环.

2-(1H-吡唑-1-基)嘧啶: 结构相似,但没有溴原子.

独特性

4-溴-2-(1H-吡唑-1-基)嘧啶的独特之处在于,它同时具有溴原子和吡唑环连接在嘧啶核心上。

生物活性

4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of both bromine and a pyrazole moiety, has been studied for its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This article reviews the biological activities associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted with a bromine atom and a pyrazole group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. A study highlighted that derivatives of this compound showed promising results against various cancer cell lines. Specifically, one derivative demonstrated effective inhibition of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, indicating its potential as an anti-cancer agent .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| C9 | NCI-H520 | 0.5 | FGFR1 inhibition |

| C10 | A549 | 0.8 | Induction of apoptosis |

| C11 | H1975 | 0.6 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been widely documented. In vitro studies have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| C9 | TNF-α: 76% | 10 |

| C10 | IL-6: 85% | 10 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. For instance, the compound's interaction with FGFR (Fibroblast Growth Factor Receptor) pathways plays a critical role in its anticancer effects. Additionally, its influence on cytokine signaling pathways underlies its anti-inflammatory properties .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical settings or preclinical models:

- Study on Lung Cancer : A derivative was tested on NSCLC models, showing significant tumor regression when administered alongside conventional chemotherapy agents.

- Inflammation Model : In animal models of inflammation induced by carrageenan, the compound demonstrated a reduction in paw edema comparable to indomethacin, suggesting strong anti-inflammatory potential .

属性

分子式 |

C7H5BrN4 |

|---|---|

分子量 |

225.05 g/mol |

IUPAC 名称 |

4-bromo-2-pyrazol-1-ylpyrimidine |

InChI |

InChI=1S/C7H5BrN4/c8-6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5H |

InChI 键 |

NRSULQGUJIGUOU-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(N=C1)C2=NC=CC(=N2)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。